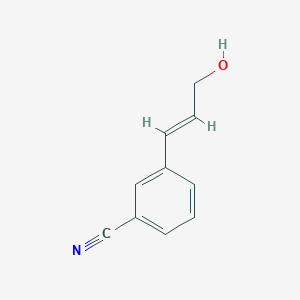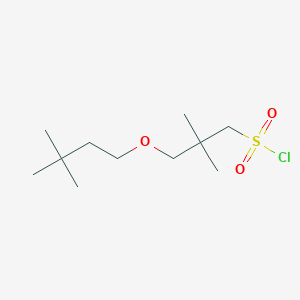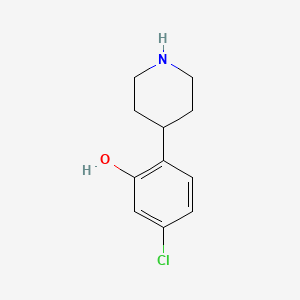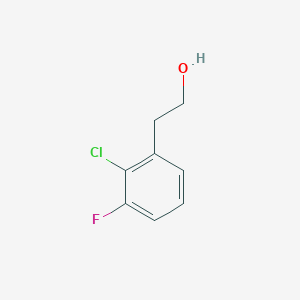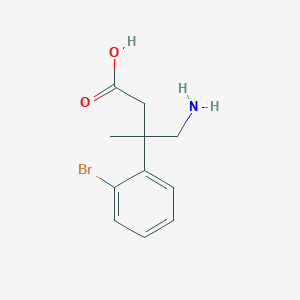
2-Ethoxybenzene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxybenzene-1,4-diol can be achieved through several methods. One common approach involves the ethoxylation of hydroquinone. This reaction typically requires the presence of an ethylating agent, such as ethyl iodide or diethyl sulfate, and a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as palladium or platinum, can enhance the reaction efficiency. Additionally, the reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production rate and minimize by-products.
化学反应分析
Types of Reactions
2-Ethoxybenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound back to its hydroquinone form.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinone
Substitution: Various substituted hydroquinones depending on the nucleophile used.
科学研究应用
2-Ethoxybenzene-1,4-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases related to oxidative damage.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism by which 2-ethoxybenzene-1,4-diol exerts its effects is primarily through its antioxidant activity. The compound can donate electrons to reactive oxygen species (ROS), neutralizing them and preventing oxidative damage to cells and tissues. This activity is mediated through the redox cycling between the hydroquinone and quinone forms of the compound.
相似化合物的比较
Similar Compounds
2-Methoxybenzene-1,4-diol: Similar structure with a methoxy group instead of an ethoxy group.
Hydroquinone: The parent compound without any substituents.
2-Ethoxy-1,4-benzoquinone: The oxidized form of 2-ethoxybenzene-1,4-diol.
Uniqueness
This compound is unique due to its specific ethoxy substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where the ethoxy group enhances the compound’s stability, solubility, or reactivity.
属性
分子式 |
C8H10O3 |
|---|---|
分子量 |
154.16 g/mol |
IUPAC 名称 |
2-ethoxybenzene-1,4-diol |
InChI |
InChI=1S/C8H10O3/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5,9-10H,2H2,1H3 |
InChI 键 |
PHNGKIFUTBFGAG-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




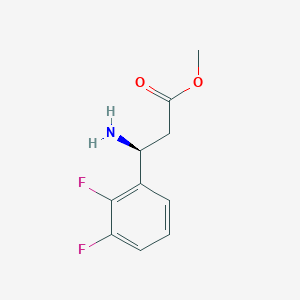

![Potassium trifluoro[5-(trifluoromethyl)thiophen-2-yl]boranuide](/img/structure/B13614889.png)

